- A convenient synthesis of highly substituted 3-N,N-dialkylamino-1,2,4-triazolesSynlett, 2008, (16), 2421-2424,
Cas no 900510-03-4 (PF-3274167)

PF-3274167 structure
Produktname:PF-3274167
CAS-Nr.:900510-03-4
MF:C19H19ClFN5O3
MW:419.837266206741
MDL:MFCD25976681
CID:831336
PubChem ID:11683187
PF-3274167 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- PF-3274167
- PF3274167
- 5-[3-[3-(2-Chloro-4-fluorophenoxy)-1-azetidinyl]-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl]-2-methoxypyridine (ACI)
- Cligosiban
- PF 3274167
- TS-08759
- 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
- GTPL13229
- BCP08878
- AC-35995
- Cligosiban [INN]
- CHEMBL594828
- PF-03274167; PF 03274167; PF03274167;PF3274167; PF 3274167
- SCHEMBL4126605
- cligosibanum
- 900510-03-4
- EX-A297
- AKOS030526977
- Pyridine, 5-(3-(3-(2-chloro-4-fluorophenoxy)-1-azetidinyl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxy-
- 5-{3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl}-2-methoxypyridine
- J-690387
- D361S17AIF
- PF-3274167cligosiban?
- 5-(3-(3-(2-chloro-4-fluorophenoxy)azetidin-1-yl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxypyridine
- CS-5337
- BDBM50305506
- HY-15023
- BRD-K31417912-001-01-9
- UNII-D361S17AIF
- 5-{3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl}-2-methoxypyridine
- 5-(3-(3-(2-chloro-4-fluorophenoxy)azetidin-1-yl)-5-(methoxymethyl)-1,2,4-triazol-4-yl)-2-methoxypyridine
-
- MDL: MFCD25976681
- Inchi: 1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
- InChI-Schlüssel: HNIFCPBQMKPRCX-UHFFFAOYSA-N
- Lächelt: FC1C=C(Cl)C(OC2CN(C3N(C4C=CC(OC)=NC=4)C(COC)=NN=3)C2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 419.1160453g/mol
- Monoisotopenmasse: 419.1160453g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 7
- Komplexität: 532
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 74.5Ų
PF-3274167 Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-3274167 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A464505-50mg |
5-(3-(3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxypyridine |
900510-03-4 | 99% | 50mg |
$166.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18740-10mg |
PF-3274167 |
900510-03-4 | 98% | 10mg |
¥1999.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18740-100mg |
PF-3274167 |
900510-03-4 | 98% | 100mg |
¥13060.00 | 2023-09-09 | |
eNovation Chemicals LLC | D388286-5g |
5-(3-(3-(2-chloro-4-fluorophenoxy)azetidin-1-yl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxypyridine |
900510-03-4 | 98% | 5g |
$3250 | 2024-05-24 | |
DC Chemicals | DC7480-1 g |
PF-3274167(cligosiban) |
900510-03-4 | >98% | 1g |
$1900.0 | 2022-02-28 | |
DC Chemicals | DC7480-100 mg |
PF-3274167(cligosiban) |
900510-03-4 | >98% | 100mg |
$500.0 | 2022-02-28 | |
DC Chemicals | DC7480-250 mg |
PF-3274167(cligosiban) |
900510-03-4 | >98% | 250mg |
$900.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18740-5mg |
PF-3274167 |
900510-03-4 | 98% | 5mg |
¥1493.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3347-10 mg |
PF3274167 |
900510-03-4 | 99.67% | 10mg |
¥2285.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18740-50mg |
PF-3274167 |
900510-03-4 | 98% | 50mg |
¥7473.00 | 2023-09-09 |
PF-3274167 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 1.5 h, reflux; cooled
1.2 Reagents: Ammonia Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonia Solvents: Ethyl acetate , Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methyl p-toluenesulfonate , Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; reflux
Referenz
- Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituentBioorganic & Medicinal Chemistry Letters, 2010, 20(2), 516-520,
PF-3274167 Raw materials
- 900512-31-4
- 2-Methoxyacetohydrazide
- 3-(2-chloro-4-fluorophenoxy)-N-(6-methoxypyridin-3-yl)azetidine-1-carbothioamide(WXG02464)
PF-3274167 Preparation Products
PF-3274167 Verwandte Literatur
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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- 1806541-01-4(Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)benzoate)
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:900510-03-4)PF-3274167

Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):255.0/431.0